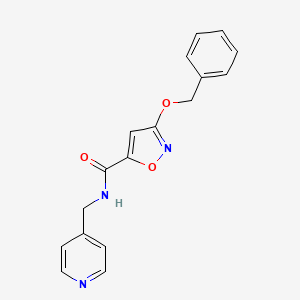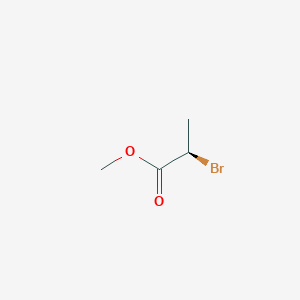![molecular formula C16H13N3O2S B2588568 4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol CAS No. 721408-07-7](/img/structure/B2588568.png)
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C16H13N3O2S and a molecular weight of 311.36 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a phenyl ring, and a benzo[1,3]dioxol-5-ylmethyl group . The exact structure can be determined through spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectroscopy .Physical And Chemical Properties Analysis
This compound has a predicted melting point of 224.11°C, a predicted boiling point of approximately 450.9°C at 760 mmHg, a predicted density of approximately 1.4 g/cm3, and a predicted refractive index of n20D 1.72 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol and its derivatives are synthesized and characterized to explore their potential applications in various scientific research areas. The compound's synthesis involves cyclization reactions and condensation with benzaldehyde to create Schiff bases. These processes are confirmed through physical parameters, chromatographic methods, and spectroscopic methods including IR and NMR (Singh & Kandel, 2013).
Protective Effects Against Oxidative Stress
Thiazolo[3,2-b]-1,2,4-triazoles, related to the structure of interest, have been investigated for their protective effects against ethanol-induced oxidative stress in mice. These compounds demonstrated significant amelioration of peroxidative injury in liver and brain tissues, suggesting a potential for organ-selective control of oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of 1,2,4-triazole derivatives. These compounds, including those related to this compound, have shown promising results against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007; Almajan et al., 2010).
Corrosion Inhibition
Benzimidazole derivatives, structurally related to this compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies offer insights into the compounds' ability to protect against corrosion, an application of significant interest in materials science and engineering (Yadav et al., 2013).
Electrochemical Studies
Electrochemical behavior of thiotriazoles, closely related to the chemical structure , has been explored in aqueous-alcoholic media. These studies contribute to understanding the electrooxidation mechanisms and potential applications in electrochemical sensors and devices (Fotouhi, Hajilari, & Heravi, 2002).
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(12-4-2-1-3-5-12)19(16)9-11-6-7-13-14(8-11)21-10-20-13/h1-8H,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICGHPINVLKXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2588493.png)




![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)

![5-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2588503.png)

![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)